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2-n-butoxyethyl methacrylate

Cat. No.: B081682
CAS No.: 13532-94-0
M. Wt: 186.25 g/mol
InChI Key: DJKKWVGWYCKUFC-UHFFFAOYSA-N
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Description

Significance of Methacrylate (B99206) Monomers in Contemporary Polymer Research

Methacrylate monomers are esters of methacrylic acid and are characterized by a vinyl group and a carbonyl group. This unique structure allows them to readily undergo free-radical polymerization, a robust and widely used method for creating a vast array of polymers. gantrade.com The significance of methacrylates in contemporary polymer research stems from their ability to be chemically modified with various functional groups. This functionalization allows for the precise control of polymer properties such as:

Glass Transition Temperature (Tg): The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. By selecting appropriate methacrylate monomers, researchers can tune the Tg of a polymer for specific applications. gantrade.com

Mechanical Properties: Methacrylates contribute to the durability, hardness, impact strength, and scratch resistance of polymers. gantrade.com

Optical Properties: Many methacrylate-based polymers, such as poly(methyl methacrylate) (PMMA), are known for their exceptional optical clarity and transparency. gantrade.commdpi.com

Surface Properties: The choice of methacrylate monomer can influence the surface energy, hydrophobicity, and adhesion of a polymer. polysciences.com

Biocompatibility: Certain methacrylate monomers are biocompatible, making them suitable for use in biomedical devices and dental materials. mdpi.comontosight.ai

The ability to copolymerize different methacrylate monomers further expands the possibilities, allowing for the creation of materials with a combination of desired properties. gantrade.com This versatility has made methacrylates indispensable in a wide range of applications, including coatings, adhesives, plastics, and biomedical materials. ontosight.ailookchem.comyacooscience.com

Positioning of 2-n-Butoxyethyl Methacrylate in the Context of Functional Monomers

Within the broad family of methacrylate monomers, this compound (BEMA) stands out as a key functional monomer. Its chemical structure, featuring a butoxyethyl group, provides a unique combination of properties that make it highly valuable in the formulation of advanced polymers. polysciences.com The butoxyethyl side chain imparts increased flexibility, hydrophobicity, and a lower surface tension to the resulting polymers. polysciences.com

BEMA is particularly significant for its role in:

Enhancing Flexibility and Impact Resistance: The presence of the butoxyethyl group introduces flexibility into the polymer chain, which is crucial for applications requiring materials that can withstand mechanical stress and deformation. This makes BEMA a valuable component in flexible coatings, sealants, and impact modifiers for plastics. polysciences.comlookchem.com

Improving Adhesion: The polarity and structure of BEMA can enhance the adhesion of polymers to various substrates, including metals, glass, and plastics. polysciences.com

Controlling Hydrophobicity: The butoxy group contributes to the hydrophobic nature of polymers, making BEMA a suitable monomer for developing water-resistant coatings and materials. polysciences.com

Lowering Glass Transition Temperature: BEMA is used to formulate polymers with a low glass transition temperature (Tg), which is desirable for applications requiring flexibility at ambient or low temperatures. specialchem.com

The strategic incorporation of this compound into polymer architectures allows for the fine-tuning of material properties to meet the demanding requirements of various advanced applications. Its role as a functional monomer is pivotal in the development of high-performance materials with tailored flexibility, adhesion, and surface characteristics.

Detailed Research Findings

The unique properties of this compound have led to its investigation in various areas of polymer research.

Copolymerization Studies

Free radical polymerization is a common method used for the synthesis of copolymers containing this compound. arcjournals.org For instance, statistical copolymers of 2-vinyl pyridine (2VP) and 2-butoxyethyl methacrylate (BuOEMA) have been synthesized via bulk polymerization using 2,2'-azobisisobutyronitrile (AIBN) as an initiator. arcjournals.org The resulting copolymers were characterized to understand their thermal decomposition behavior. arcjournals.org In another study, copolymers of 7-methacryloyloxy-4-methylcoumarin (MAOMC) and butoxyethylmethacrylate (BOEMA) were prepared by free radical solution polymerization in ethyl methyl ketone with benzyl peroxide as the initiator. researchgate.net These studies demonstrate the versatility of BEMA in creating copolymers with a range of functional properties.

Thermoresponsive Polymers

Thermoresponsive polymers, which exhibit a phase transition in response to temperature changes, have gained significant attention for applications in "smart" materials. While much research has focused on polymers like poly(N-isopropylacrylamide), other monomers are being explored to create materials with tunable properties. mdpi.com Copolymers based on oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and other methacrylates, including n-butyl methacrylate, have been synthesized to create thermoresponsive materials. rsc.org The aggregation behavior of such thermoresponsive polymethacrylates has been studied in various media, which is crucial for their potential biomedical applications. mdpi.com Although not the primary monomer in these specific studies, the principles of copolymerizing different methacrylates to tune thermoresponsive properties are relevant to the potential use of BEMA in this field.

Properties of this compound

The utility of this compound in polymer science is directly linked to its distinct physical and chemical properties.

PropertyValueReference
Molecular FormulaC10H18O3 chemicalbook.comnih.gov
Molecular Weight186.25 g/mol chemicalbook.comnih.gov
Density0.939 g/mL at 25 °C lookchem.comchemicalbook.com
Boiling Point90-92 °C at 3 mmHg lookchem.comchemicalbook.com
Refractive Index (n20/D)1.4335 lookchem.comchemicalbook.com
Flash Point93 °C lookchem.comchemicalbook.com
Water Solubility1.007 g/L at 25 °C lookchem.comchemicalbook.com

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of methacrylic acid with 2-butoxyethanol. ontosight.ai Another common industrial synthesis route involves the transesterification reaction between methyl methacrylate and 2-butoxyethanol. chemicalbook.com

Applications of Polymers Derived from this compound

The incorporation of this compound into polymer formulations leads to materials with enhanced properties, making them suitable for a variety of applications.

Application AreaFunction of this compoundReference
Coatings and PaintsEnhances flexibility, impact resistance, durability, and weather resistance. Reduces cracking and peeling. polysciences.comlookchem.comunivook.com
AdhesivesImproves flexibility and durability, ensuring strong bonds and resistance to environmental stress. polysciences.comlookchem.com
SealantsImparts flexibility and impact resistance, maintaining sealing properties over time. lookchem.com
Plastics and Composite MaterialsImproves flexibility, toughness, and impact resistance. Used as a polymer modifier. lookchem.com
Textile and Leather FinishesImproves softness and wear resistance. polysciences.comunivook.com
Dental and Biomedical MaterialsUsed in dental resins and composites for its ability to form strong, durable, and flexible cross-linked polymers. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B081682 2-n-butoxyethyl methacrylate CAS No. 13532-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxyethyl 2-methylprop-2-enoate
Source PubChem
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InChI

InChI=1S/C10H18O3/c1-4-5-6-12-7-8-13-10(11)9(2)3/h2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKKWVGWYCKUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51053-34-0
Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-butoxy-
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DSSTOX Substance ID

DTXSID30159313
Record name 2-Butoxyethyl methacrylate
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Molecular Weight

186.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13532-94-0
Record name 2-Butoxyethyl methacrylate
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Record name 2-Butoxyethyl methacrylate
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Record name 13532-94-0
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Record name 2-Butoxyethyl methacrylate
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Record name 2-butoxyethyl methacrylate
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Record name 2-BUTOXYETHYL METHACRYLATE
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Synthetic Methodologies and Advanced Preparative Routes for 2 N Butoxyethyl Methacrylate

Esterification Reactions for Monomer Synthesis

Two principal esterification-based strategies dominate the production of 2-n-butoxyethyl methacrylate (B99206): direct esterification and transesterification.

Direct Esterification: This is a fundamental and widely used method that involves the acid-catalyzed reaction between methacrylic acid and 2-butoxyethanol. The reaction is a reversible equilibrium, producing 2-n-butoxyethyl methacrylate and water as a byproduct. To drive the reaction toward the product side and achieve high conversion rates, the equilibrium must be continuously shifted. google.com This is typically accomplished by the azeotropic removal of water from the reaction mixture using a suitable organic solvent, such as toluene or cyclohexane. google.com An excess of one of the reactants, usually the alcohol, may also be employed to further favor product formation.

Transesterification: An alternative and common industrial route is the transesterification of a readily available alkyl methacrylate, most often methyl methacrylate (MMA), with 2-butoxyethanol. chemicalbook.comsci-hub.box This process is also an equilibrium reaction, yielding the desired this compound and a molecule of methanol. sci-hub.box The reaction is driven to completion by removing the low-boiling methanol byproduct from the reaction vessel. google.com This is efficiently achieved by fractional distillation, often by distilling the methanol-methyl methacrylate azeotrope, which has a lower boiling point than any of the other reactants or products. sci-hub.boxjustia.com

Catalytic Systems and Reaction Optimization in this compound Production

The efficiency of both direct esterification and transesterification is highly dependent on the catalytic system employed and the careful optimization of reaction parameters.

Catalytic Systems: A diverse range of catalysts can be utilized for methacrylate synthesis.

Homogeneous Acid Catalysts: Traditional strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are effective and have been widely studied for the esterification of methacrylic acid. google.comresearchgate.netresearchgate.net Their high catalytic activity allows for rapid reaction rates. However, their corrosive nature and the necessity of a neutralization step during work-up, which generates waste, are significant drawbacks.

Heterogeneous Catalysts: To overcome the challenges of homogeneous catalysts, solid acid catalysts have been developed. These include strong-acid cation exchange resins, which have demonstrated effectiveness in catalyzing the esterification of acrylic and methacrylic acids. ciac.jl.cn Other heterogeneous systems, such as heteropolyacids and various metal oxides, are subjects of ongoing research for methacrylate production due to their ease of separation from the product mixture and potential for recyclability. rsc.orgkataliz.org.ua

Organometallic and Other Advanced Catalysts: For transesterification, a variety of catalysts are available. Alkali metal compounds, such as lithium hydroxide or potassium carbonate, are known to catalyze the reaction. google.comjustia.com More advanced systems based on tin, titanium, or zirconium, such as dibutyltin oxide and zirconium acetylacetonate, have been developed to improve reaction times and product purity. justia.com These catalysts often offer higher selectivity and can operate under milder conditions, but may be more costly.

Reaction Optimization: The goal of reaction optimization is to maximize monomer yield and purity while minimizing costs associated with energy consumption, reaction time, and raw materials. sigmaaldrich.com Key parameters that are manipulated include:

Molar Ratio of Reactants: The initial molar ratio of alcohol to acid (or ester) is a critical variable. An excess of the alcohol is often used to shift the equilibrium in favor of the product. researchgate.netresearchgate.net

Catalyst Concentration: The amount of catalyst influences the reaction rate. An optimal concentration must be determined to ensure a reasonable reaction time without promoting side reactions or incurring unnecessary cost. researchgate.net

Temperature: Reaction rates are significantly influenced by temperature. Higher temperatures accelerate the reaction but must be carefully controlled to prevent premature polymerization of the methacrylate monomer and minimize byproduct formation. researchgate.net

Byproduct Removal: As equilibrium processes, both direct esterification and transesterification rely on the efficient and continuous removal of their respective byproducts (water or methanol) to achieve high conversions. google.comgoogle.com

The choice of catalyst can have a significant impact on reaction efficiency. The following table illustrates the performance of various catalysts in the synthesis of an aminoalkyl methacrylate via the transesterification of methyl methacrylate, a reaction that follows similar principles to the synthesis of this compound.

CatalystReaction Time (hours)Conversion/PurityNotes
Potassium Carbonate (K₂CO₃)591% PurityRequires distillation to purify. justia.com
Dibutyltin Oxide8>95% ConversionLonger reaction time required for high conversion. justia.com
Titanium(IV) AlkoxideNot Specified>98% PurityDistillative workup required; catalyst is water-sensitive. justia.com
Zirconium Acetylacetonate2>99% PurityShort reaction time and high purity without significant byproduct formation. justia.com

Strategies for Monomer Purification and Purity Assessment

Obtaining high-purity this compound is essential for its use in polymerization, as impurities can adversely affect the properties of the final polymer. A multi-step purification process is typically required following the synthesis.

Monomer Purification:

Neutralization and Washing: If a homogeneous acid catalyst is used, the first purification step involves neutralizing the crude reaction mixture. This is typically done by washing with an aqueous basic solution, such as sodium carbonate or dilute sodium hydroxide, followed by several washes with water to remove the catalyst and any resulting salts. researchgate.net

Inhibitor Addition: Methacrylate monomers are susceptible to spontaneous polymerization, especially at elevated temperatures. To prevent this during purification and subsequent storage, a polymerization inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), is added to the crude product. technochemical.com

Vacuum Distillation: The definitive purification step is fractional distillation under reduced pressure. sci-hub.box Given the relatively high boiling point of this compound (90-92 °C at 3 mm Hg), vacuum distillation is necessary to prevent thermal polymerization during the process. chemie-brunschwig.ch This step effectively separates the desired monomer from unreacted starting materials, the solvent used for azeotropic distillation (if any), and any high-boiling impurities or oligomers.

Extraction: In some cases, liquid-liquid extraction may be employed to remove specific impurities. For instance, a process analogous to the purification of 2-hydroxyethyl methacrylate could use a two-solvent system (e.g., water and a non-polar hydrocarbon) to selectively remove byproducts based on differences in solubility. google.com

Purity Assessment: The purity and structural integrity of the final this compound product are confirmed using standard analytical techniques:

Gas Chromatography (GC): GC is the primary method used to determine the final purity of the monomer, typically expressed as a weight percentage. It can also quantify the levels of any remaining starting materials or byproducts.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to provide unambiguous confirmation of the chemical structure of the ester.

Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) stretches, confirming that the desired molecule has been formed.

Homopolymerization of 2 N Butoxyethyl Methacrylate: Mechanistic and Kinetic Investigations

Free Radical Homopolymerization of 2-n-Butoxyethyl Methacrylate (B99206)

Conventional free radical polymerization is a widely used method for the synthesis of vinyl polymers. The process involves the initiation, propagation, and termination of polymer chains through radical intermediates.

Initiator Systems and Reaction Conditions

The free radical homopolymerization of 2-n-butoxyethyl methacrylate is typically initiated by thermal or photochemical decomposition of a radical initiator. Common thermal initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator and its concentration, along with reaction parameters such as temperature and solvent, significantly influence the polymerization rate and the molecular weight of the resulting polymer.

For instance, the bulk polymerization of analogous methacrylate monomers is often carried out at temperatures ranging from 50 to 80°C. mdpi.com The selection of a suitable solvent is also critical, as it can affect the solubility of the monomer and the growing polymer chains, as well as the kinetics of the polymerization. While specific studies on the homopolymerization of this compound are limited, data from copolymerization studies of similar monomers, such as 2-ethoxyethyl methacrylate, indicate that solvents like 1,4-dioxane are effective for these types of reactions. researchgate.net

Table 1: Typical Initiator Systems and Reaction Conditions for Free Radical Polymerization of Methacrylates

InitiatorInitiator Concentration (mol/L)Temperature (°C)Solvent
Azobisisobutyronitrile (AIBN)0.01 - 0.160 - 80Toluene, 1,4-Dioxane
Benzoyl Peroxide (BPO)0.01 - 0.170 - 90Benzene, Toluene

This table presents generalized conditions based on studies of similar methacrylate monomers and may be applicable to the homopolymerization of this compound.

Kinetic Analysis of Polymerization Rate and Conversion

Mechanistic Aspects of Chain Propagation and Termination

The propagation step in the free radical polymerization of this compound involves the successive addition of monomer units to the growing polymer radical. This process is highly exothermic and proceeds at a rapid rate.

Termination of the growing polymer chains primarily occurs through two mechanisms: combination (or coupling) and disproportionation. In combination, two growing polymer radicals react to form a single, non-reactive polymer chain. In disproportionation, a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. The relative contribution of these two termination pathways is dependent on the specific monomer and the reaction temperature. For many methacrylate polymers, disproportionation is the dominant termination mechanism.

Controlled/Living Radical Polymerization of this compound

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDIs), and complex architectures.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a versatile CRP technique that utilizes a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst to reversibly activate and deactivate the growing polymer chains. The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end.

The successful ATRP of methacrylates, including functional methacrylates similar to this compound, has been widely reported. cmu.edumdpi.com A typical ATRP system consists of an alkyl halide initiator, a transition metal salt (e.g., CuBr or CuCl), and a ligand (e.g., a bipyridine or a multidentate amine) to solubilize the metal salt and tune its reactivity.

For the ATRP of this compound, one could extrapolate from systems used for similar monomers. For example, the ATRP of 2-(methoxyethoxy)ethyl methacrylate has been performed using ethyl α-bromoisobutyrate as the initiator, copper(I) bromide as the catalyst, and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand in anisole at room temperature. mdpi.com

Table 2: Potential ATRP Systems for this compound

InitiatorCatalystLigandSolventTemperature (°C)
Ethyl α-bromoisobutyrateCuBrPMDETAAnisole, Toluene25 - 90
Methyl 2-bromopropionateCuCl2,2'-BipyridineMethyl Ethyl Ketone50 - 70

This table provides potential ATRP systems for this compound based on successful polymerizations of analogous methacrylate monomers.

The kinetics of ATRP are characterized by a first-order dependence of the polymerization rate on the monomer concentration, and a linear increase in the number-average molecular weight (Mn) with monomer conversion, while maintaining a low PDI.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers. The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The RAFT agent reversibly reacts with the growing polymer radicals via a chain transfer mechanism, establishing an equilibrium between active and dormant chains.

The key to a successful RAFT polymerization is the appropriate selection of the CTA for the specific monomer. For methacrylates, trithiocarbonates and dithiobenzoates are commonly used CTAs. The polymerization is typically initiated by a conventional radical initiator, such as AIBN.

While specific studies on the RAFT homopolymerization of this compound are scarce, research on similar monomers provides valuable insights. For instance, the RAFT polymerization of α-methylbenzyl methacrylate has been successfully carried out using 1-phenylethyldithiobenzoate as the RAFT agent and AIBN as the initiator. semanticscholar.org

Table 3: Potential RAFT Systems for this compound

Chain Transfer Agent (CTA)InitiatorSolventTemperature (°C)
2-Cyano-2-propyl dodecyl trithiocarbonateAIBNToluene, Dioxane60 - 80
S,S-DibenzyltrithiocarbonateAIBNBenzene, Toluene60 - 80
1-PhenylethyldithiobenzoateAIBNToluene, Ethyl Acetate60 - 80

This table suggests potential RAFT systems for this compound based on the successful polymerization of other methacrylate monomers.

The kinetics of RAFT polymerization are characterized by a linear evolution of molecular weight with conversion and the ability to produce polymers with very low PDIs. The rate of polymerization can be influenced by the choice and concentration of both the CTA and the initiator.

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is a reversible-deactivation radical polymerization (RDRP) technique that enables the synthesis of polymers with well-defined architectures, predictable molecular weights, and low polydispersity. The mechanism relies on the reversible capping of the growing polymer chain radical (P•) by a stable nitroxide radical (R•) to form a dormant alkoxyamine species (P-ONR₂). This equilibrium between active and dormant species minimizes irreversible termination reactions that are common in conventional free radical polymerization.

The general kinetic scheme for NMP involves three main stages:

Initiation : Can be achieved through a bimolecular approach, using a conventional radical initiator (like benzoyl peroxide) and a nitroxide, or a unimolecular approach, using a pre-formed alkoxyamine initiator. The unimolecular initiator thermally decomposes to generate the initiating radical and the mediating nitroxide radical in a 1:1 stoichiometry. scirp.org

Propagation/Deactivation : The dormant alkoxyamine species undergoes reversible thermal homolysis of the C–ON bond to generate the propagating polymer radical and the free nitroxide. The propagating radical can add monomer units before being recaptured by the nitroxide, re-forming the dormant species.

Termination : Irreversible termination reactions, primarily through the coupling of two propagating radicals, are significantly suppressed due to the low concentration of active radicals at any given time, a phenomenon known as the persistent radical effect. rsc.org

However, the application of NMP to methacrylate monomers, such as this compound, presents significant challenges. nih.gov Historically, the NMP of methacrylates has been plagued by poor control, leading to low monomer conversions and broad molecular weight distributions. rsc.orgrsc.org This difficulty arises from two primary factors:

Unfavorable Equilibrium Constant : For methacrylates, the activation-deactivation equilibrium constant (K = kd/kc) is often too large when using common nitroxides like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or even the more versatile N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1). rsc.org A high K value leads to a relatively high concentration of propagating macroradicals, which increases the rate of irreversible self-termination. rsc.org

Side Reactions : Propagating methacrylate radicals can undergo a disproportionation reaction with the nitroxide radical, leading to the formation of a terminal double bond on the polymer chain and a hydroxylamine. This process results in the irreversible loss of chain-end functionality and terminates the polymerization. scirp.org

While specific kinetic and mechanistic investigations for the NMP of this compound are not extensively detailed in the reviewed literature, research on analogous monomers like methyl methacrylate (MMA) has paved the way for potential solutions. Successful strategies to overcome these challenges include:

Development of Specific Nitroxides : The synthesis of novel nitroxides, such as 2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl (DPAIO), has shown success in controlling the homopolymerization of MMA to high conversions with low polydispersity. rsc.orgacs.org

These advancements suggest that a controlled polymerization of this compound via NMP would likely require either a specially designed nitroxide or the implementation of a controlling comonomer strategy.

Comparative Studies of Controlled Polymerization Methodologies

For the synthesis of well-defined polymers from monomers like this compound, several controlled radical polymerization techniques are available. The most prominent methods alongside NMP are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net Each method possesses distinct mechanisms, advantages, and limitations, making the choice of technique dependent on the desired polymer characteristics and experimental conditions.

Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the propagating chain through a halogen atom transfer process. researchgate.netiarjset.com It is highly versatile for a wide range of monomers, including methacrylates, and offers excellent control over molecular weight and architecture. sigmaaldrich.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The process involves a degenerative transfer mechanism where the CTA is reversibly transferred between active and dormant polymer chains. RAFT is known for its compatibility with a vast array of monomers under diverse reaction conditions and its tolerance to various functional groups. researchgate.net

A comparative analysis of these three methods for the polymerization of alkyl methacrylates is summarized below.

Key Comparative Points:

Monomer Scope : Both ATRP and RAFT are generally more versatile and robust for the direct homopolymerization of methacrylates compared to NMP. nih.govresearchgate.net NMP often requires specific conditions or comonomers to achieve control. rsc.org

Catalyst/Control Agent : NMP is a metal-free technique, which is a significant advantage for applications where metal contamination is a concern, such as in biomedical or electronic fields. researchgate.net In contrast, ATRP requires a metal catalyst that must often be removed from the final polymer product. RAFT requires the synthesis of a specific CTA, and the resulting polymers are colored due to the presence of the thiocarbonylthio end-group, which may require post-polymerization removal. researchgate.net

Reaction Conditions : NMP typically requires higher reaction temperatures to achieve a sufficient rate of C-ON bond homolysis. scirp.org ATRP and RAFT can often be conducted under milder temperature conditions. rsc.org

Control and Livingness : All three methods can produce polymers with low polydispersity (Đ < 1.5). ATRP and RAFT are often cited as providing better control for a wider range of methacrylates, capable of reaching very low polydispersities (Đ ≈ 1.1–1.2). sigmaaldrich.comrsc.org The "living" character of the chain ends in all three methods allows for the synthesis of complex architectures like block copolymers. researchgate.net

The following table provides an illustrative comparison based on typical results for the polymerization of alkyl methacrylates.

Table 1: Comparative Overview of Controlled Polymerization Methods for Alkyl Methacrylates

FeatureNitroxide-Mediated Polymerization (NMP)Atom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation chain-Transfer (RAFT)
Control Mechanism Reversible termination with a stable nitroxide radicalReversible activation by a transition metal catalystDegenerative chain transfer via a CTA
Typical Temperature High (e.g., >90-120°C)Moderate to low (e.g., 25-90°C)Moderate (e.g., 60-90°C)
Control over Methacrylates Challenging; often requires special nitroxides or comonomersExcellentExcellent
Typical Polydispersity (Đ) 1.2 - 1.5 (when controlled)1.1 - 1.31.1 - 1.3
Catalyst/Control Agent Alkoxyamine initiator / NitroxideTransition metal complex (e.g., CuBr) + LigandChain Transfer Agent (e.g., dithioester)
Contamination Issues Metal-freePotential residual metal catalystColored polymer; sulfur-containing end-groups
Monomer Versatility Moderate; limited for some monomers like methacrylatesHighVery High

Note: The data presented in this table are representative values for alkyl methacrylates in general, as specific comparative studies on this compound were not available in the cited literature.

Copolymerization Research Involving 2 N Butoxyethyl Methacrylate

Binary Copolymerization Systems with 2-n-Butoxyethyl Methacrylate (B99206)

Binary copolymerization involves the polymerization of two distinct monomers. The resulting copolymer's properties are dependent on the properties of the individual monomers and their arrangement along the polymer chain, which is dictated by their reactivity ratios.

The copolymerization of different methacrylate monomers is a common strategy to create acrylic resins with specific functionalities. While direct studies detailing the reactivity ratios of 2-n-butoxyethyl methacrylate with methyl methacrylate (MMA) are not broadly available, extensive research on similar systems, such as the copolymerization of MMA with 2-ethoxyethyl methacrylate (2-EOEMA), provides significant insight into the expected behavior.

In a representative study, MMA and 2-EOEMA were copolymerized via free-radical polymerization using 2,2-azo-bisisobutyronitrile (AIBN) as an initiator. researchgate.netsapub.org The resulting copolymers were characterized by various spectroscopic techniques to confirm their structure and composition. The reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same type versus the other monomer, were calculated using established methods. The determined values indicated that 2-EOEMA is slightly more reactive than MMA in this specific system. sapub.org The product of the reactivity ratios (r₁r₂) being less than one suggests the formation of a random copolymer, with the monomer units distributed statistically along the polymer chain. researchgate.netsapub.org

Reactivity Ratios for the Copolymerization of Methyl Methacrylate (M₁) and 2-Ethoxyethyl Methacrylate (M₂)
Methodr₁ (MMA)r₂ (2-EOEMA)r₁r₂Reference
Fineman-Ross (F-R)0.84360.77510.6614 researchgate.netsapub.org
Kelen-Tüdõs (K-T)0.84360.77510.6614 researchgate.netsapub.org

The incorporation of styrenic monomers, such as 2-vinylpyridine (2VP), into methacrylate-based polymers can introduce unique properties, including pH-responsiveness, due to the basic nature of the pyridine ring. Research has been conducted on the free radical copolymerization of this compound (referred to as BuOEMA in the study) with 2VP. hakon-art.com

In this research, statistical copolymers of 2VP and BEMA were synthesized, and their monomer reactivity ratios were determined using several graphical methods. hakon-art.com The analysis provides a quantitative measure of how each monomer incorporates into the polymer chain. The values of r₁ (2VP) are less than one, and r₂ (BEMA) are greater than one, indicating that the growing polymer chains, regardless of the terminal unit (2VP or BEMA), preferentially add the BEMA monomer. This suggests that BEMA is more reactive than 2VP in this copolymerization system. hakon-art.com

Reactivity Ratios for the Copolymerization of 2-Vinyl Pyridine (M₁) and this compound (M₂)
Methodr₁ (2VP)r₂ (BEMA)Reference
Fineman-Ross0.481.52 hakon-art.com
Inverted Fineman-Ross0.471.53 hakon-art.com
Kelen-Tüdõs0.471.52 hakon-art.com

This compound is also copolymerized with other functional monomers to create "smart" or stimuli-responsive materials. A study involving 2-vinylpyridine also explored its copolymerization with other functional methacrylates, providing a comparative context. These monomers include 2-diethylaminoethyl methacrylate (DEAEMA) and di(ethylene glycol) methyl ether methacrylate (DEGMA). hakon-art.com

2-diethylaminoethyl methacrylate (DEAEMA): This monomer imparts pH-responsiveness, becoming soluble in acidic solutions due to the protonation of its tertiary amine groups. hakon-art.com

Di(ethylene glycol) methyl ether methacrylate (DEGMA): This monomer is known to create thermoresponsive polymers that exhibit a lower critical solution temperature (LCST) in aqueous solutions. hakon-art.com

By copolymerizing BEMA with such functional monomers, researchers can develop materials whose properties can be altered by external stimuli like pH and temperature.

Ternary and Multi-component Copolymerization Systems

To achieve an even more sophisticated combination of properties, three or more monomers can be polymerized together. While specific research focusing on ternary systems with this compound is limited, analogous systems demonstrate the principle. For instance, a terpolymer of poly[(2-vinylpyridine)-co-(butyl methacrylate)-co-(methyl methacrylate)] has been synthesized to create a material with finely tuned thermal and solubility characteristics for specific applications like pharmaceutical coatings. nih.gov This approach allows for the modulation of properties by adjusting the molar ratios of three different monomers, such as a styrenic monomer (2-vinylpyridine) and two different acrylic monomers (butyl methacrylate and methyl methacrylate). nih.gov This highlights a pathway for creating advanced multi-component polymers where BEMA could be incorporated to contribute its specific properties of flexibility and hydrophobicity.

Determination of Monomer Reactivity Ratios and Parameters

Understanding the monomer reactivity ratios is fundamental to controlling the microstructure and, consequently, the final properties of a copolymer. These ratios (r₁ and r₂) are typically determined by conducting a series of polymerization reactions at low conversion with varying initial monomer feed compositions.

Classical graphical methods are widely used to determine monomer reactivity ratios from experimental data. These methods linearize the copolymer composition equation, allowing the reactivity ratios to be extracted from the slope and intercept of a plotted line.

Fineman-Ross (F-R) Method: This is one of the earliest and most common linearization methods. It rearranges the copolymerization equation into a linear form. The data from experiments with different monomer feed ratios are plotted, and the reactivity ratios r₁ and r₂ are determined from the slope and intercept. researchgate.nethakon-art.com An inverted form of this equation can also be used for data validation. hakon-art.com

Kelen-Tüdõs (K-T) Method: This method is a refinement of the F-R method, designed to give more reliable results by providing a more even distribution of data points. It introduces an arbitrary positive constant (α) to spread the data along the x-axis, which helps to minimize errors, especially when one of the monomers is highly reactive. This method has been successfully applied to determine the reactivity ratios for copolymer systems involving both acrylic and styrenic comonomers with methacrylates. researchgate.nethakon-art.com

The consistent results obtained from these different methods, as shown in the data tables above, lend confidence to the determined reactivity ratios for these copolymer systems. hakon-art.com

Non-linear Regression and Advanced Computational Approaches

In the study of this compound (BEMA) copolymerization, researchers are increasingly moving beyond traditional linear methods for determining monomer reactivity ratios. Non-linear regression and advanced computational approaches offer a more accurate and comprehensive understanding of the complex kinetics involved. These methods can analyze copolymerization data across a wide range of monomer conversions, providing more reliable kinetic parameters.

One of the key applications of these advanced methods is in the kinetic modeling of free radical copolymerizations. For instance, software packages like PREDICI® are utilized to simulate the copolymerization of various acrylate (B77674) monomers. mdpi.com While direct studies on BEMA using this specific software are not widely published, the methodology is directly applicable. Such simulations can predict conversion versus time, copolymer composition versus conversion, and the development of molecular weight. mdpi.com These models incorporate diffusion-controlled effects which are significant in these polymerization processes. mdpi.com The accuracy of these predictions heavily relies on the reactivity ratios used in the calculations. mdpi.com

A notable non-linear method for determining reactivity ratios is the k-nearest neighbour (k-NN) non-parametric regression. mdpi.com This approach involves a numerical integration algorithm and an optimization algorithm to calculate monomer reactivity ratios for binary copolymerization based on the terminal model. mdpi.com It has been successfully tested on various experimental data sets at low, medium, and high conversions, yielding results that are in good agreement with traditional methods. mdpi.com

Quantum computational approaches have also been employed to investigate the kinetics of copolymerization for similar methacrylate systems. researchgate.net Using density functional theory (DFT), researchers can optimize the conformations of reactants and products and use transition state theory to determine reaction rate constants for propagation. researchgate.net The Evans-Polanyi relationship can then be used to calculate the rates of self- and cross-propagation of the monomers. researchgate.net These computational studies can reveal that the reaction conditions may lead to a random polymer structure due to differing rate constants in self- and cross-propagation. researchgate.net

The following table illustrates a hypothetical comparison of reactivity ratios for a BEMA (M1) and a comonomer (M2) system, determined by both traditional linear methods and a non-linear regression approach, showcasing the potential for more precise parameter estimation with advanced methods.

Methodr1 (BEMA)r2 (Comonomer)
Fineman-Ross0.851.10
Kelen-Tüdös0.821.13
Non-linear Regression0.831.12

This table is illustrative and based on typical variations observed between linear and non-linear methods.

Copolymer Compositional Heterogeneity and Sequence Distribution Analysis

The physical and chemical properties of copolymers are significantly influenced by their microstructure, particularly the distribution of monomer sequences and the compositional heterogeneity within and among the polymer chains. sapub.org Nuclear Magnetic Resonance (NMR) spectroscopy, especially 2D NMR techniques, is a powerful tool for the detailed microstructural analysis of copolymers, including those containing this compound. iupac.org

Statistical models, such as Bernoullian and Markovian models, are often used in conjunction with NMR data to understand the probabilities of different polymer configurations and sequences. nih.gov These models provide a theoretical framework for analyzing NMR data, with first-order Markovian statistics corresponding to the terminal model of copolymerization. nih.gov The sequence distributions of some synthetic copolymers determined from NMR have been found to be in agreement with the first-order Markovian model. nih.gov

In the case of copolymers of 2-vinylpyridine (VP) and 2-butoxyethyl methacrylate (BuOEMA), structural parameters such as dyad monomer sequence fractions and mean sequence length have been calculated to understand the arrangement of monomer units along the copolymer chain. The distribution of monomer sequences can be calculated using statistical methods based on the reactivity ratios. sapub.org

The following table demonstrates a hypothetical dyad sequence fraction distribution for a copolymer of BEMA (M1) and a comonomer (M2) at a specific feed composition, as might be determined from NMR analysis and statistical modeling.

Dyad SequenceMole Fraction
M1-M10.20
M1-M20.35
M2-M10.35
M2-M20.10

This table is for illustrative purposes and represents a possible outcome of sequence distribution analysis.

Compositional heterogeneity is another critical aspect of copolymer characterization. Many industrial polymers exhibit varying degrees of compositional heterogeneity, which can, in turn, influence the polymer's microstructure. nih.gov Perturbed Bernoullian and Markovian models have been developed to interpret NMR compositional, tacticity, and sequence data for these heterogeneous polymers. nih.gov For some copolymers, it has been observed that larger molecules may be more extensively grafted than smaller molecules, indicating a correlation between molar mass and chemical composition. nih.gov

Influence of Copolymerization Parameters on Resulting Polymer Microstructure

The microstructure of copolymers, including those of this compound, is profoundly affected by various copolymerization parameters such as initiator concentration, temperature, and monomer feed ratio.

Initiator Concentration: The concentration of the initiator has a significant impact on the polymerization rate and the resulting molecular weight of the copolymer. An increase in the initiator concentration leads to a higher number of generated radicals and a faster polymerization rate. nih.govnih.gov This, in turn, can shorten the setting time in applications like bone cements. nih.gov However, a higher initiator concentration can also lead to a decrease in the average molecular weight of the polymer, which can affect the mechanical properties of the final material. researchgate.net The final conversion of double bonds can also be influenced by the initiator concentration, with an optimal concentration often required to achieve the highest conversion. nih.gov

Temperature: Temperature is a critical parameter that can influence both the rate of polymerization and the stereochemical configuration (tacticity) of the polymer chains. For free-radical polymerizations, an increase in temperature generally leads to an increase in the polymerization rate. However, temperature can also affect the tacticity of the resulting polymer. For instance, in the free-radical polymerization of methyl methacrylate, lower temperatures have been shown to favor the formation of syndiotactic polymers. rsc.org This is a general trend for many free-radical polymerizations, suggesting that the copolymerization of BEMA would also exhibit temperature-dependent tacticity.

Monomer Feed Ratio: The composition of the monomer feed directly influences the composition of the resulting copolymer. The relationship between the instantaneous molar fraction of a monomer in the polymer and in the feed is described by the copolymerization equation, which incorporates the monomer reactivity ratios. rsc.org By controlling the monomer feed ratio, it is possible to tailor the copolymer composition to achieve desired properties. For example, in the copolymerization of methyl methacrylate and 2-ethoxyethyl methacrylate, varying the monomer feed ratio resulted in copolymers with different compositions, which was confirmed by IR and NMR spectroscopy. sapub.orgresearchgate.net The mean sequence length of each monomer unit in the copolymer chain is also directly dependent on the monomer feed ratio and the reactivity ratios. sapub.org

The table below illustrates the expected effect of changing key copolymerization parameters on the microstructure of a hypothetical BEMA copolymer.

ParameterChangeExpected Effect on Microstructure
Initiator ConcentrationIncreaseDecrease in average molecular weight, potential increase in polymerization rate.
TemperatureDecreasePotential increase in syndiotacticity, decrease in polymerization rate.
Monomer Feed Ratio (BEMA/Comonomer)IncreaseIncrease in the mole fraction of BEMA units in the copolymer, change in sequence distribution.

This table provides a generalized overview of the influence of copolymerization parameters.

Molecular and Supramolecular Architectures of Poly 2 N Butoxyethyl Methacrylate and Its Copolymers

Linear Homopolymers and Statistical Copolymers

Linear homopolymers of poly(2-n-butoxyethyl methacrylate) consist of BEMA monomer units linked in a sequential chain. These polymers are typically synthesized through free-radical polymerization or controlled radical polymerization techniques. The properties of the resulting polymer, such as its glass transition temperature (Tg) and mechanical strength, are dependent on its molecular weight and polydispersity.

Statistical copolymers are formed when BEMA is polymerized with one or more different monomers. The resulting polymer chain has a random distribution of the monomer units, which is governed by their respective reactivity ratios. The reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer to add the same monomer (k11) versus the other monomer (k12). fiveable.me

If r1 > 1, the growing chain prefers to add its own monomer.

If r1 < 1, it prefers to add the other monomer.

If r1 * r2 = 1, an ideal or random copolymer is formed. researchgate.net

If r1 and r2 are both close to 0, an alternating copolymer is likely.

Table 1: Representative Reactivity Ratios for Methacrylate (B99206) Copolymer Systems This table provides examples of reactivity ratios for related methacrylate monomers to illustrate the concept, as specific data for BEMA can be limited.

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymer Type IndicationReference
n-Butyl Methacrylate (BMA)2-Hydroxyethyl Methacrylate (HEMA)0.651.73Statistical/Random nih.gov
Methyl Methacrylate (MMA)2-Ethoxyethyl Methacrylate (EOEMA)0.84360.7751Statistical/Random researchgate.net
Styrene (B11656) (ST)2-Ethoxyethyl Methacrylate (EOEMA)0.590.49Tendency towards alternation researchgate.net

Block Copolymers and Amphiphilic Systems

Block copolymers are comprised of two or more distinct homopolymer chains linked together. harth-research-group.org When BEMA is incorporated into a block copolymer with a hydrophilic monomer, an amphiphilic system is created. These amphiphilic block copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles or polymersomes. nih.govmdpi.com In an aqueous environment, the hydrophobic PBEMA blocks will form the core of a micelle, while the hydrophilic blocks form the outer corona, which interfaces with the water. researchgate.net

The synthesis of such block copolymers is typically achieved through controlled radical polymerization techniques. For example, a hydrophilic polymer block can be synthesized first and then used as a macroinitiator for the polymerization of BEMA, or vice versa. cmu.educmu.edu The lengths of the hydrophobic and hydrophilic blocks can be precisely controlled, which allows for tuning the size and morphology of the resulting self-assembled structures. mdpi.com

These amphiphilic systems are of significant interest for applications in drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs. nih.gov The self-assembly is a spontaneous and often reversible process driven by the hydrophobic effect. mdpi.com

Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. nih.gov Poly(this compound) can be incorporated into graft copolymers as either the backbone or the grafted chains. There are three primary methods for synthesizing graft copolymers: youtube.com

Grafting-through: A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer to form a backbone with polymeric side chains. cmu.edu

Grafting-from: Initiating sites are created along a polymer backbone, from which the side chains are then grown. researchgate.net

Grafting-to: Pre-synthesized polymer chains are attached to a polymer backbone through chemical reactions. youtube.com

For example, a PBEMA backbone could be functionalized with initiating sites for ATRP, and then a hydrophilic monomer could be polymerized from these sites to create a graft copolymer with hydrophilic side chains. Conversely, a hydrophilic polymer backbone could be used to initiate the polymerization of BEMA to form hydrophobic grafts. The properties of graft copolymers can be tailored by varying the length and density of the grafted chains, which can significantly alter the material's properties compared to its linear or block copolymer counterparts. youtube.com

Star Polymers and Hyperbranched Architectures

Star polymers are a type of branched polymer where several linear polymer chains, or "arms," are linked to a central core. pnu.ac.ir Star-shaped polymers containing PBEMA can be synthesized using a "core-first" approach, where a multifunctional initiator is used to simultaneously grow multiple PBEMA arms via a controlled polymerization technique like ATRP. nih.govnih.gov The resulting star architecture leads to unique properties compared to linear polymers of the same molecular weight, such as a more compact structure, lower solution viscosity, and a high density of chain-end functionalities. nih.govnih.gov

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a dendritic architecture. nih.gov They can be synthesized through the copolymerization of a conventional monomer with a small amount of a divinyl monomer (a cross-linking agent) under controlled polymerization conditions. cmu.edu The inclusion of a chain transfer agent can help to prevent gelation. conicet.gov.ar This approach results in a polymer with a high degree of branching and a large number of terminal functional groups. Hyperbranched PBEMA would be expected to have high solubility and low viscosity. nih.gov

Table 2: Comparison of Polymer Architectures

ArchitectureDescriptionKey Synthesis MethodCharacteristic Properties
LinearSingle, unbranched polymer chain.Free-radical or controlled radical polymerization.Properties depend on molecular weight and polydispersity.
StatisticalRandom arrangement of two or more monomers in a linear chain.Copolymerization of multiple monomers.Properties are an average of the constituent monomers, influenced by sequence distribution.
BlockTwo or more distinct homopolymer chains linked together.Sequential controlled radical polymerization.Can form microphase-separated domains or self-assemble into micelles. nih.gov
GraftA main backbone with polymeric side chains.Grafting-from, grafting-to, or grafting-through techniques. youtube.comProperties depend on backbone, graft composition, and grafting density.
StarMultiple polymer arms linked to a central core.Controlled polymerization from a multifunctional initiator. nih.govCompact structure, low viscosity, high chain-end functionality. nih.gov
HyperbranchedHighly branched, dendritic structure.Copolymerization with a divinyl monomer. cmu.eduGlobular shape, high solubility, low viscosity. nih.gov

Network Polymers and Hydrogel Systems Derived from this compound

Network polymers are formed when polymer chains are cross-linked to create a three-dimensional structure. If this network is hydrophilic and swells in water, it is known as a hydrogel. matec-conferences.org Hydrogels can be synthesized from BEMA by copolymerizing it with a hydrophilic monomer, such as HEMA or acrylic acid, in the presence of a cross-linking agent like ethylene glycol dimethacrylate (EGDMA). nih.gov

The swelling of these hydrogels can be sensitive to external stimuli such as pH and temperature. nih.gov For example, if the hydrophilic comonomer is an ionizable monomer like acrylic acid, the swelling of the hydrogel will be pH-dependent. researchgate.net At high pH, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and increased swelling. nih.gov The porous structure of these hydrogels makes them suitable for applications such as controlled drug delivery systems. matec-conferences.org

Advanced Characterization Techniques for Poly 2 N Butoxyethyl Methacrylate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the chemical structure and functional groups present in PBEMA. These methods provide detailed information at the molecular level, confirming the successful polymerization and identifying key structural features.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer. In the analysis of poly(2-n-butoxyethyl methacrylate), FTIR spectra reveal characteristic absorption bands that confirm the polymer's chemical structure. The most prominent peak is the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1729 cm⁻¹. Other significant bands include the C-O-C stretching vibrations of the ester and ether linkages, which are observed in the 1248 cm⁻¹ to 1100 cm⁻¹ region. researchgate.netresearchgate.net The presence of the butoxy group is confirmed by the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the 2850-3000 cm⁻¹ range. ramanlife.comspectroscopyonline.com

The analysis of related polymethacrylates, such as poly(n-butyl methacrylate), shows a strong carbonyl stretch at 1730 cm⁻¹ and C-O-C stretching bands between 1100 and 1200 cm⁻¹. hacettepe.edu.tr This similarity in spectral features provides a reliable reference for the interpretation of the PBEMA spectrum. The disappearance of the C=C bond stretching vibration from the monomer at around 1636 cm⁻¹ is a clear indicator of successful polymerization. researchgate.net

Wavenumber (cm⁻¹)AssignmentFunctional Group
2956-2870C-H stretchingAlkyl (CH₃, CH₂)
1729C=O stretchingEster carbonyl
1450C-H bendingCH₂
1371C-H bendingCH₃
1248-1150C-O-C stretchingEster
1118C-O-C stretchingEther

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of polymers. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the polymer chain.

¹H NMR Spectroscopy of PBEMA allows for the identification and quantification of the different types of protons in the repeating monomer unit. The chemical shifts of the protons are influenced by their local electronic environment. For instance, the protons of the polymer backbone appear at different chemical shifts than those of the butoxyethyl side chain. By integrating the signals, the relative number of protons of each type can be determined, confirming the polymer's structure. iupac.org

¹³C NMR Spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. The carbonyl carbon of the ester group, for example, gives a characteristic signal in the downfield region of the spectrum. The various methylene and methyl carbons in the butoxyethyl group and the polymer backbone can also be distinguished. iupac.orgnih.govresearchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for more complex structures or to resolve overlapping signals, allowing for the unambiguous assignment of all proton and carbon signals. iupac.orgbenicewiczgroup.com

¹H NMR Chemical Shift Assignments for Poly(this compound)
Chemical Shift (δ, ppm)AssignmentProtons
4.10-O-CH₂-CH₂-O-Ester methylene
3.65-CH₂-O-CH₂-Ether methylene (adjacent to ester)
3.45-O-CH₂-(CH₂)₂-CH₃Ether methylene (butoxy group)
1.80-2.00-CH₂-C(CH₃)-Backbone methylene
1.55-CH₂-CH₂-CH₂-CH₃Butoxy methylene
1.38-CH₂-CH₂-CH₂-CH₃Butoxy methylene
0.85-1.05-C(CH₃)-Backbone methyl
0.92-(CH₂)₃-CHButoxy methyl
¹³C NMR Chemical Shift Assignments for Poly(this compound)
Chemical Shift (δ, ppm)AssignmentCarbon
177.5-C=OCarbonyl
70.5-O-CH₂-CH₂-O-Ether methylene (butoxy group)
67.5-CH₂-O-CH₂-Ether methylene (adjacent to ester)
64.5-O-CH₂-CH₂-O-Ester methylene
54.5-CH₂-C(CH₃)-Backbone methylene
45.0-CH₂-C(CH₃)-Backbone quaternary carbon
31.8-CH₂-CH₂-CH₂-CH₃Butoxy methylene
19.3-CH₂-CH₂-CH₂-CH₃Butoxy methylene
18.5-C(CH₃)-Backbone methyl
13.8-(CH₂)₃-CH₃Butoxy methyl

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of PBEMA would be expected to show a strong band for the C=O stretching vibration, similar to that observed in FTIR. The C-C stretching and CH₂, CH₃ bending and rocking modes of the polymer backbone and the butoxyethyl side chain will also be present. ramanlife.comresearchgate.net

For related polymers like PMMA, the Raman spectrum shows characteristic peaks for the C-O-C symmetric stretching at 814 cm⁻¹ and C-COO stretching at 602 cm⁻¹. researchgate.net The C=C stretching mode of the methacrylate (B99206) monomer at around 1640 cm⁻¹ is a strong band in the monomer spectrum and its disappearance is a key indicator of polymerization. nih.gov This makes Raman spectroscopy a useful tool for monitoring the conversion of monomer to polymer in real-time. nih.gov

Characteristic Raman Shifts for Poly(methacrylates)
Raman Shift (cm⁻¹)AssignmentFunctional Group/Vibration
2950-2850C-H stretchingAlkyl (CH₃, CH₂)
1725C=O stretchingEster carbonyl
1450C-H bendingCH₂
814C-O-C symmetric stretchingEster
602ν(C-COO)Ester

Chromatographic Methods for Molecular Weight and Distribution Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. benicewiczgroup.com The principle of GPC/SEC is based on separating molecules according to their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute faster, while smaller molecules can penetrate the pores to varying extents and have a longer elution time.

The output from the GPC/SEC is a chromatogram showing the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the chromatogram can be converted into a molecular weight distribution curve. From this curve, several important parameters can be calculated: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). hpst.cz The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer where all chains have the same length.

Example GPC/SEC Data for Poly(this compound)
ParameterValueDescription
Number-Average Molecular Weight (Mₙ)50,000 g/molTotal weight of all polymer molecules divided by the number of molecules.
Weight-Average Molecular Weight (Mₙ)75,000 g/molAverage that takes into account the weight of each polymer chain.
Polydispersity Index (PDI)1.5Measure of the breadth of the molecular weight distribution (Mₙ/Mₙ).

Morphological and Structural Analysis Techniques

The morphology and structural organization of poly(this compound) (PBEMA) and its derivatives are crucial determinants of their macroscopic properties and performance in various applications. Advanced characterization techniques provide nanoscale to microscale insights into surface topography, bulk structure, and molecular arrangement.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high resolution. In the context of PBEMA, SEM is employed to examine the surface features of films, powders, or composites. The technique involves scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the sample's atoms produce various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image. The contrast in the image is determined by the surface topography and, to some extent, the elemental composition of the sample.

Research Findings: For PBEMA-based materials, SEM analysis can reveal critical information about:

Surface Topography: The smoothness, roughness, and presence of any surface defects on PBEMA films or coatings can be assessed.

Particle and Pore Structure: When PBEMA is synthesized as particles or used to create porous scaffolds, SEM can determine the size, shape, and distribution of the particles or pores.

Phase Morphology in Blends and Copolymers: In derivatives such as block copolymers or blends, SEM can be used to visualize the phase-separated domains. For instance, in a block copolymer containing PBEMA and another polymer block like polystyrene, SEM could distinguish the different phases, providing information on domain size and arrangement which dictates the material's mechanical properties. polymersolutions.comnist.gov

Fracture Analysis: The examination of fracture surfaces of PBEMA composites provides insights into the failure mechanism and the adhesion between the polymer matrix and any incorporated fillers. polymersolutions.com

Due to the insulating nature of polymers, PBEMA samples typically require a thin coating of a conductive material, such as gold or carbon, before SEM imaging to prevent the accumulation of static charge on the surface. polymersolutions.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of the internal structure or morphology of a material at the nanoscale. nist.gov In TEM, a high-energy beam of electrons is transmitted through an ultrathin specimen. The interactions of the electrons with the material as they pass through form an image, which is then magnified and focused onto an imaging device.

Research Findings: TEM is particularly valuable for characterizing PBEMA derivatives, especially in nanoparticle or block copolymer systems:

Nanoparticle Characterization: For PBEMA synthesized as nanoparticles for applications like drug delivery, TEM can directly measure their size, shape, and size distribution with high precision. mdpi.com

Core-Shell Structures: In core-shell nanoparticles involving PBEMA, TEM can visualize the distinct core and shell layers, allowing for the measurement of shell thickness.

Block Copolymer Morphologies: For PBEMA-containing block copolymers, TEM is essential for identifying the self-assembled nanostructures (e.g., spheres, cylinders, lamellae). nist.goviucc.ac.il The contrast between the different polymer blocks, which is often low due to similar electron densities, can be enhanced using staining agents (e.g., osmium tetroxide or ruthenium tetroxide) that selectively bind to one of the phases.

Sample preparation for TEM is critical and involves cutting the polymer into extremely thin sections (typically 50-100 nm) using an ultramicrotome. For nanoparticles, a dispersion of the particles is deposited onto a TEM grid. mdpi.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a sample's surface. youtube.com An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. A laser beam is reflected off the back of the cantilever onto a photodiode detector, which measures the cantilever's deflection as the tip interacts with the surface topography. This method allows for the generation of a detailed 3D topographic map. spectraresearch.com

Research Findings: AFM is a versatile tool for analyzing the surface of PBEMA films and its derivatives at the nanoscale:

Surface Topography and Roughness: AFM provides quantitative data on surface roughness parameters, such as the root-mean-square (RMS) roughness. spectraresearch.comcovalentmetrology.com This is critical for applications where surface smoothness is important, like in coatings or optical films.

Phase Imaging: In addition to topography, AFM can operate in tapping mode to produce phase images. Phase imaging maps the phase lag between the cantilever's oscillation and the drive signal, which is sensitive to variations in material properties like adhesion, stiffness, and viscoelasticity. covalentmetrology.com This allows for the differentiation of components in PBEMA-based blends or copolymers without the need for staining. covalentmetrology.com

Nanomechanical Properties: By indenting the tip into the surface and measuring the force-versus-distance curve, AFM can be used to probe local mechanical properties like elastic modulus and hardness on the nanoscale.

A significant advantage of AFM is that it does not typically require any special sample preparation, such as conductive coating, and can be operated in various environments, including ambient air or liquids. youtube.com

X-ray Diffraction (XRD), Small-Angle X-ray Scattering (SAXS), and Wide-Angle X-ray Scattering (WAXS)

X-ray scattering techniques are fundamental for probing the atomic and molecular structure of materials. They rely on the diffraction of X-rays by the ordered arrangements of atoms within a material.

X-ray Diffraction (XRD): This technique is primarily used to determine the degree of crystallinity in polymers. Crystalline regions within a polymer have ordered, repeating atomic arrangements that diffract X-rays at specific angles, producing sharp peaks in the diffraction pattern. Amorphous regions, lacking long-range order, produce only broad, diffuse halos. Poly(alkyl methacrylates), including PBEMA, are generally known to be amorphous. An XRD pattern for PBEMA would be expected to show a broad amorphous halo, indicating the absence of significant crystalline domains.

Wide-Angle X-ray Scattering (WAXS): WAXS is essentially the same technique as XRD but is a term often used in polymer science to refer to scattering at wide angles (typically 2θ > 5°). psu.edu It provides information about the short-range order and atomic-scale structure (interatomic distances) within the material. For an amorphous polymer like PBEMA, WAXS patterns are characterized by one or more broad halos. The position of these halos can give an indication of the average distance between polymer chains.

Small-Angle X-ray Scattering (SAXS): SAXS probes structures on a larger length scale (typically 1 to 100 nm) by measuring scattering at very small angles (2θ < 5°). azonano.com This makes it an ideal technique for characterizing the nanoscale structures in PBEMA derivatives, such as:

The size, shape, and spacing of phase-separated domains in block copolymers. mdpi.com

The size distribution of nanoparticles or pores. nih.gov

The lamellar spacing in semi-crystalline polymers, though this is less relevant for amorphous PBEMA.

Together, these X-ray scattering techniques provide a comprehensive picture of the structural hierarchy in PBEMA and its derivatives, from atomic packing to nanoscale morphological features.

Thermal Analysis for Polymer Transitions and Stability

Thermal analysis techniques are essential for determining the thermal stability, degradation behavior, and transitional properties of polymeric materials like PBEMA.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). It is a critical technique for determining the thermal stability of a polymer. The output is a TGA curve, which plots the percentage of remaining sample mass against temperature.

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve ( dm/dT ). It plots the rate of mass loss versus temperature. The DTG curve presents peaks where the rate of mass loss is at a maximum, making it easier to identify the precise temperatures of decomposition events and to distinguish between overlapping degradation steps. mdpi.com

Research Findings: For poly(alkyl methacrylates) like PBEMA, thermal degradation in an inert atmosphere primarily occurs through depolymerization, where the polymer chain "un-zips" to yield the original monomer, this compound. researchgate.netresearchgate.net

A typical TGA curve for PBEMA would show:

A stable region at lower temperatures where no mass loss occurs.

A sharp drop in mass over a specific temperature range, corresponding to the main degradation process.

A residual mass at high temperatures, which is typically low for pure PBEMA.

The corresponding DTG curve would show a prominent peak, with the peak temperature (Tmax) indicating the temperature of the maximum rate of decomposition. This value is often used as a measure of the polymer's thermal stability. For many poly(alkyl methacrylates), the main degradation step occurs in the range of 250°C to 450°C. researchgate.netmarquette.edu The presence of different chemical structures, such as in copolymers, can lead to multiple peaks in the DTG curve, corresponding to the degradation of the different components. mdpi.com

Below is a representative data table illustrating the kind of information obtained from a TGA/DTG analysis of various poly(methacrylates).

PolymerOnset Decomposition Temperature (Tonset)Temperature of Maximum Decomposition Rate (Tmax)Residual Mass @ 500°C (%)
Poly(methyl methacrylate)~270°C~360°C< 5%
Poly(n-butyl methacrylate)~250°C~330°C< 5%
Poly(this compound) (Representative)~260°C~345°C< 5%

Note: The data for Poly(this compound) is representative and based on trends observed for similar poly(alkyl methacrylates). Actual values can vary depending on molecular weight and experimental conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including poly(this compound) and its derivatives. This method measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in determining key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), providing valuable insights into the polymer's physical state, morphology, and structure-property relationships.

While specific DSC data for the homopolymer of this compound is not extensively detailed in the public literature, the thermal behavior can be inferred and understood by examining structurally similar poly(methacrylates). The length and flexibility of the ester side chain significantly influence the thermal properties of these polymers.

Research Findings for Structurally Related Homopolymers

The glass transition temperature (Tg) is a critical characteristic of amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is highly dependent on the chemical structure of the polymer's repeating unit. For poly(methacrylates), the nature of the alkyl group in the ester side chain plays a pivotal role in determining the Tg.

For instance, increasing the length of the n-alkyl side chain generally decreases the glass transition temperature due to an increase in segmental mobility. However, the presence of ether linkages in the side chain, as in this compound, can also influence the Tg by affecting the chain flexibility and potential for intermolecular interactions.

To illustrate the impact of the side-chain structure on the glass transition temperature, the following table presents the Tg values for several related poly(methacrylates).

Table 1: Glass Transition Temperatures of Various Poly(methacrylates)

Polymer Repeating Unit Structure Glass Transition Temperature (Tg) in °C
Poly(methyl methacrylate) ~105
Poly(n-butyl methacrylate) ~20
Poly(2-methoxyethyl methacrylate) ~34

Note: The Tg values can vary depending on the molecular weight of the polymer and the experimental conditions of the DSC analysis.

Based on the trends observed in the table, it can be anticipated that poly(this compound) would exhibit a low glass transition temperature, likely below 0°C, due to the flexible butoxyethyl side chain which increases the free volume and facilitates the movement of polymer chains.

Thermal Analysis of Poly(this compound) Derivatives and Copolymers

DSC is also a powerful tool for characterizing the thermal properties of copolymers containing this compound. The thermal behavior of a copolymer is influenced by the properties of the constituent monomers and their distribution along the polymer chain. For random copolymers, a single glass transition temperature is typically observed, the value of which is intermediate between those of the corresponding homopolymers and is dependent on the copolymer composition.

For example, in a study on copolymers of butyl methacrylate and 2-hydroxyethyl acrylate (B77674), DSC was used to evaluate the thermal transition profiles across the entire composition range. unlp.edu.ar This type of analysis would be directly applicable to copolymers of this compound. By copolymerizing this compound with a monomer that has a higher Tg, such as methyl methacrylate, the resulting copolymer's Tg can be tailored to meet the requirements of specific applications.

The relationship between copolymer composition and glass transition temperature can often be predicted by theoretical models, such as the Fox equation. The following table illustrates a hypothetical trend for a random copolymer of this compound (M1) and methyl methacrylate (M2), assuming a hypothetical Tg for poly(this compound) of -20°C.

Table 2: Predicted Glass Transition Temperatures for Hypothetical Copolymers of this compound (M1) and Methyl Methacrylate (M2)

Mole Fraction of M1 Mole Fraction of M2 Predicted Tg (°C)
1.0 0.0 -20.0
0.8 0.2 -2.5
0.6 0.4 18.8
0.4 0.6 45.4
0.2 0.8 75.8

These predicted values are illustrative and would need to be confirmed by experimental DSC measurements.

Structure Property Interrelationships in Poly 2 N Butoxyethyl Methacrylate Systems

Correlation of Molecular Architecture with Thermal Transitions (e.g., Glass Transition Behavior)

The thermal properties of poly(2-n-butoxyethyl methacrylate) (PBEMA) are intricately linked to its molecular architecture. A key thermal transition in amorphous polymers like PBEMA is the glass transition temperature (Tg), which marks the shift from a rigid, glassy state to a more flexible, rubbery state. Several factors inherent to the polymer's structure influence its Tg.

Literature values for the glass transition temperature and melting temperature of common homopolymers can vary significantly. sigmaaldrich.comsigmaaldrich.com This variation is attributed to several factors, including molecular weight, molecular weight distribution, tacticity, thermal history, purity, and the method of measurement. sigmaaldrich.comsigmaaldrich.com For instance, polymers with higher molecular weights generally exhibit higher Tg values due to reduced chain mobility.

The structure of the monomer unit itself plays a crucial role. The presence of a flexible butoxyethyl side chain in 2-n-butoxyethyl methacrylate (B99206) contributes to a lower Tg compared to polymers with more rigid side chains. This increased flexibility allows for easier segmental motion of the polymer chains at lower temperatures.

Table 1: Factors Influencing Thermal Transitions of Poly(this compound)

FactorInfluence on Glass Transition Temperature (Tg)
Molecular Weight Higher molecular weight generally leads to a higher Tg due to increased chain entanglement and reduced free volume.
Side Chain Flexibility The flexible butoxyethyl side chain in PBEMA contributes to a lower Tg by increasing the free volume and facilitating segmental motion.
Tacticity The stereochemical arrangement of the monomer units can affect chain packing and mobility, thereby influencing the Tg.
Copolymerization Incorporating other monomers can significantly alter the Tg depending on the comonomer's own Tg and the resulting copolymer composition.

The thermal degradation of PBEMA, as analyzed by thermogravimetric analysis (TGA), reveals the temperature at which the polymer begins to decompose. For a similar polymer, poly(2-ethylhexyl methacrylate), the onset of thermal degradation was observed at approximately 255°C. polychemistry.com

Impact of Monomer Composition on Polymer Solubility and Swelling Behavior

When this compound is copolymerized with hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA), the resulting copolymer's interaction with solvents can be systematically tuned. Increasing the proportion of the hydrophilic comonomer generally enhances the polymer's ability to absorb water and swell, a crucial property for applications like hydrogels. researchgate.netresearchgate.net Conversely, a higher content of this compound will lead to a more hydrophobic polymer with reduced water uptake.

The choice of solvent also plays a critical role in the solubility of these polymers. The principle of "like dissolves like" is fundamental; a polymer will be most soluble in a solvent with a similar polarity. The presence of different functional groups in a copolymer, such as the hydroxyl groups from HEMA and the ether and ester groups from this compound, allows for a broad range of solvent interactions. sapub.org

For instance, in a study of copolymers of HEMA and butyl methacrylate (a structurally similar monomer to this compound), the choice of solvent was found to significantly impact both the copolymer composition and the propagation rate coefficient. nih.gov Solvents capable of hydrogen bonding, such as n-butanol and dimethylformamide, were found to reduce the relative reactivity of HEMA during copolymerization. nih.gov

Table 2: Effect of Monomer Composition on Polymer Properties

Monomer CompositionExpected Solubility/Swelling Behavior
High this compound content Increased hydrophobicity, soluble in non-polar organic solvents, limited swelling in water.
High hydrophilic comonomer (e.g., HEMA) content Increased hydrophilicity, potential for swelling in aqueous solutions to form hydrogels.
Copolymer with balanced composition Solubility in a range of solvents with intermediate polarity, tunable swelling properties.

Rheological Characteristics and Viscoelastic Properties of Polymeric Melts and Solutions

The rheological, or flow, behavior of poly(this compound) in its molten state or in solution is a critical factor for its processing and application. The viscoelastic properties, which describe a material's ability to exhibit both viscous (liquid-like) and elastic (solid-like) characteristics, are influenced by factors such as molecular weight, molecular weight distribution, and temperature.

In the molten state, the viscosity of a polymer generally decreases with increasing temperature, making it easier to process. The relationship between viscosity and shear rate is also important. Many polymer melts are shear-thinning, meaning their viscosity decreases as the shear rate increases. This behavior is advantageous in processes like injection molding and extrusion. The rheological properties of polymer melts can be significantly affected by pressure, which is an important consideration in extrusion processes. mdpi.com

The addition of other polymers or additives can significantly alter the rheological profile. For example, blending poly(ethylene oxide) with natural rubber-graft-poly(methyl methacrylate) was found to reduce the elasticity and viscosity of the resulting blend. nih.gov

In solution, the viscosity is dependent on the polymer concentration, the solvent quality, and the temperature. The intrinsic viscosity, a measure of a polymer's contribution to the solution viscosity at infinite dilution, is related to the polymer's molecular weight through the Mark-Houwink equation.

Studies on similar methacrylate polymers, like poly(methyl methacrylate) (PMMA), have shown that these polymers can exhibit spiral or helical distortions during extrusion at a critical shear stress. researchgate.net The use of processing aids can help to mitigate these instabilities. researchgate.net

Influence of Polymerization Method on Molecular Weight Distribution and Resulting Macroscopic Properties

The method used to polymerize this compound has a profound impact on the resulting polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and consequently, its macroscopic properties.

Free-radical polymerization is a common method for synthesizing methacrylate polymers. While versatile, conventional free-radical polymerization often leads to polymers with a broad molecular weight distribution (high PDI). This is due to the statistical nature of the chain initiation, propagation, and termination steps.

Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer much greater control over the polymerization process. mdpi.com ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI, typically between 1.15 and 1.2). mdpi.comnih.gov This level of control is crucial for applications where consistent and predictable material properties are required.

The molecular weight and PDI directly influence a polymer's mechanical and thermal properties. For example:

Higher molecular weight generally leads to increased tensile strength, toughness, and glass transition temperature.

A narrow molecular weight distribution can result in more uniform and predictable material behavior.

In a study on the polymerization of butyl acrylate (B77674) and butyl methacrylate, it was found that the polydispersity coefficients of the polymers decreased as the concentration of a quinone inhibitor increased, suggesting a more controlled polymerization process. researchgate.net

Table 3: Comparison of Polymerization Methods

Polymerization MethodControl over Molecular WeightMolecular Weight Distribution (PDI)Impact on Macroscopic Properties
Free-Radical Polymerization LimitedBroadLess uniform mechanical and thermal properties.
Controlled/Living Radical Polymerization (e.g., ATRP) HighNarrowMore predictable and consistent properties, enabling the design of materials with specific performance characteristics.

Relationship between Copolymer Microstructure and Resulting Polymer Performance

Random copolymers have a statistical distribution of monomer units. The properties of random copolymers are typically an average of the properties of the corresponding homopolymers. The reactivity ratios of the comonomers determine the degree of randomness. researchgate.net

Alternating copolymers have a regular, alternating sequence of the two monomer units.

Block copolymers consist of long sequences, or blocks, of each monomer. Block copolymers can microphase separate to form ordered nanostructures, leading to unique mechanical and optical properties.

Graft copolymers have a main chain of one type of monomer with side chains of another.

The method of polymerization plays a key role in determining the copolymer microstructure. Controlled polymerization techniques are particularly useful for synthesizing well-defined block copolymers. mdpi.com

The microstructure has a significant influence on the polymer's properties. For example, in a study of copolymers of methyl methacrylate and 2-ethoxyethyl methacrylate, the reactivity ratios indicated the formation of random copolymers. sapub.org The distribution of monomer sequences along the copolymer chain was calculated to understand the microstructure better. sapub.org

The surfactants used in emulsion polymerization can also have a large influence on the physical properties of the final polymer film. nih.gov The composition and microstructure of these surfactants can affect the rheological behavior of the latex and the surface properties of the resulting coating. nih.gov

Optical Properties of Poly(this compound) Derivatives

The optical properties of polymers derived from this compound, such as transparency, gloss, and refractive index, are important for many applications. These properties are influenced by the chemical structure of the polymer, its morphology (amorphous or crystalline), and the presence of any additives. intertek.com

Poly(this compound) is an amorphous polymer, which generally leads to good optical clarity and transparency. The refractive index of a polymer is a measure of how much it bends light. The refractive index of the monomer, this compound, is approximately 1.4335. lookchem.comalfa-chemistry.com The refractive index of the corresponding polymer will be in a similar range. For comparison, the refractive index of poly(n-butyl methacrylate) is 1.4830. scipoly.com

The optical properties of polymers can be affected by environmental factors such as UV light, which can cause yellowing in some polymers. covestro.com The inclusion of UV stabilizers can help to mitigate this effect.

Table 4: Optical Properties of Methacrylate Polymers

PolymerRefractive IndexKey Optical Characteristics
Poly(this compound) ~1.4335 (monomer)Generally transparent and clear due to its amorphous nature.
Poly(n-butyl methacrylate) 1.4830 scipoly.comGood optical clarity and UV resistance. polysciences.com
Poly(methyl methacrylate) (PMMA) ~1.49High transparency, often used as a glass substitute. refractiveindex.info

Theoretical and Computational Investigations of 2 N Butoxyethyl Methacrylate and Its Polymers

Quantum Mechanical Calculations for Monomer Reactivity and Electronic Structure

Quantum mechanical (QM) calculations serve as a powerful tool for elucidating the intrinsic reactivity and electronic characteristics of monomers, which are fundamental to understanding their polymerization behavior. These computational methods can predict reactivity ratios in copolymerization, offering insights that are in good agreement with experimental findings. For instance, in the free-radical copolymerization of n-butyl cyanoacrylate (BCA) and methyl methacrylate (B99206) (MMA), QM predictions for reactivity ratios (rBCA = 0.272 and rMMA = 0.057 at 50 °C) closely matched those determined experimentally (rBCA = 0.236 ± 0.042 and rMMA = 0.057 ± 0.008). queensu.ca This demonstrates the capability of QM to accurately model the reaction kinetics of complex monomer systems. queensu.ca

The terminal model is often employed in these calculations to describe the elementary propagation reactions in a binary copolymer system. queensu.ca The reactivity ratios, rA and rB, are calculated from the kinetic coefficients of these reactions. queensu.ca The excellent agreement between QM-predicted and experimentally determined reactivity ratios for similar systems underscores the predictive power of these computational approaches in polymer chemistry. queensu.ca

Molecular Dynamics Simulations of Polymer Chain Conformations and Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, providing detailed insights into the structure, conformation, and dynamics of polymer chains at an atomistic level. rsc.org These simulations can model polymer melts and solutions, offering a window into the behavior of individual macromolecules that is often inaccessible through experimental means alone. rsc.org For polymers like poly(methyl methacrylate) (PMMA), MD simulations have revealed a strong dependence of chain dimensions and glass transition temperature (Tg) on the polymer's tacticity (the stereochemical arrangement of adjacent chiral centers). rsc.org

While specific MD simulation studies on poly(2-n-butoxyethyl methacrylate) are not prevalent in the literature, the methodologies applied to similar polymers like PMMA are directly transferable. In simulations of PMMA melts, it has been observed that both intra- and inter-chain components contribute to the main peak of the static structure factor, S(q), while the second and third peaks are dominated by inter- and intra-chain contributions, respectively. rsc.org Such analyses for poly(this compound) would elucidate how the bulky butoxyethyl side group influences chain packing and intermolecular interactions.

Furthermore, MD simulations can probe the local dynamics of polymer chains by analyzing torsional autocorrelation functions for various dihedral angles. rsc.org For PMMA, these studies have shown a wide spectrum of correlation times and different activation energies for the motions of different parts of the polymer chain, with the stereochemistry affecting the backbone and side group motions. rsc.org Similar investigations for poly(this compound) would be crucial in understanding the influence of its specific side-chain architecture on the material's dynamic properties. The development of reactive MD schemes also allows for the simulation of the polymerization process itself, providing a route to generate well-equilibrated polymer structures for subsequent property prediction. tue.nl

Prediction of Polymerization Kinetics and Thermodynamic Parameters

The prediction of polymerization kinetics and thermodynamic parameters through computational modeling is essential for the design and optimization of polymerization processes. Kinetic modeling of free-radical copolymerizations, for instance, can predict conversion versus time, composition versus conversion, and molecular weight development. mdpi.com Software such as PREDICI® is used for this purpose, incorporating diffusion-controlled effects which are significant in these polymerizations. mdpi.com While specific models for this compound were not found, the kinetic behavior of similar monomers like n-butyl acrylate (B77674) and methyl methacrylate has been successfully modeled. mdpi.com In such models, the presence of certain monomers can significantly affect polymerization rates; for example, MMA generally leads to higher polymerization rates. mdpi.com

Thermodynamic parameters of polymerization, such as the heat of polymerization, are also amenable to theoretical prediction and are influenced by the monomer's structure. nist.gov Steric hindrance between side groups is a key factor that can reduce the heat of polymerization. nist.gov For instance, disubstitution on the same vinyl carbon, as is the case for methacrylates, often leads to steric interference and a lower heat of polymerization compared to their acrylate counterparts. nist.gov

The thermodynamic properties of polymer solutions and hydrogels, which are crucial for many applications, can also be investigated computationally. For example, the swelling behavior of hydrogels based on copolymers of 2-hydroxyethyl methacrylate and styrene (B11656) has been studied, revealing that the swelling process is exothermic. nih.gov Computational studies of polymer-solvent interactions can provide thermodynamic parameters like the Flory-Huggins interaction parameter, which quantifies the miscibility of a polymer and a solvent. mdpi.com

Computational Modeling of Polymer-Solvent and Polymer-Polymer Interactions

Computational modeling provides a molecular-level understanding of the interactions between polymers and solvents, as well as between different polymer chains, which govern the macroscopic properties of polymer solutions, blends, and composites. The choice of solvent can significantly impact copolymerization kinetics and the resulting copolymer composition, an effect that can be modeled computationally. dntb.gov.ua For instance, the radical copolymerization of 2-hydroxyethyl methacrylate (HEMA) and butyl methacrylate (BMA) is influenced by the solvent due to hydrogen bonding, which affects monomer reactivity. dntb.gov.ua

High-pressure cloud-point data for polymer-solvent systems, which are critical for applications using supercritical fluids, can be determined experimentally and modeled using equations of state. For example, the phase behavior of poly(2-butoxyethyl acrylate), a structurally similar polymer to poly(this compound), has been studied in various supercritical solvents like propane, butane, and carbon dioxide. acs.org The addition of a cosolvent was found to shift the cloud-point curve to lower temperatures and pressures. acs.org The Peng-Robinson equation of state has been successfully used to model the vapor-liquid phase equilibrium of such systems. acs.org

MD simulations are also a powerful tool for studying polymer-solvent and polymer-polymer interactions. These simulations can reveal how polymer chains behave in different solvent conditions (good, theta, or poor solvent) by adjusting the interaction potentials between polymer segments. youtube.com The conformation of polymer chains, from an extended coil in a good solvent to a collapsed globule in a poor solvent, can be directly observed and quantified through metrics like the radius of gyration. youtube.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymer Design

Quantitative Structure-Property Relationship (QSPR) modeling is an in silico method that establishes a mathematical relationship between the chemical structure of a polymer and its macroscopic properties. acs.org This approach is invaluable for the rational design of new polymers with desired characteristics, as it allows for the prediction of properties before synthesis. acs.org QSPR models have been successfully developed for a variety of properties of polymethacrylates and other polymers, including refractive index and glass transition temperature (Tg). acs.orgtandfonline.com

For the prediction of refractive index, QSPR models are typically built using a diverse set of polymers and a large number of molecular descriptors calculated from the polymer's repeating unit. acs.orgmdpi.com These descriptors can be quantum-chemical in nature or derived from the 2D structure of the monomer. acs.orgmdpi.com A statistically reliable model for refractive index prediction was developed using four descriptors, achieving a high correlation coefficient (R² = 0.932) for the training set and good predictive power for the test set (R²ext = 0.882). acs.org The most influential properties for refractive index prediction have been identified as ionization potential, polarizability, and 2D/3D geometrical descriptors. nih.gov

Similarly, QSPR models have been developed to predict the glass transition temperature (Tg) of polymethacrylates. tandfonline.comscilit.com One such model utilized six quantum chemical descriptors in conjunction with a support vector regression (SVR) algorithm. scilit.com This hybrid PSO-SVR model demonstrated superior performance in predicting the Tg of 37 polymethacrylates compared to multiple linear regression (MLR) and artificial neural network (ANN) models. scilit.com The development of such accurate predictive models is a significant step towards the computer-aided design of novel polymethacrylates with tailored thermal properties. scilit.com

Table 1: Examples of Descriptors Used in QSPR Models for Polymer Properties

PropertyDescriptor TypeExamples of Descriptors
Refractive IndexQuantum-ChemicalHOMO-LUMO energy gap, Heat of formation
Refractive IndexConstitutionalRelative number of F atoms
Refractive Index2D DescriptorsnCIC (number of rings)
Glass Transition Temp.Quantum-ChemicalTotal energy (Etotal), Polarizability (α)

Computational Screening of Functional Monomers and Polymers

Computational screening, often in a high-throughput manner, is a powerful strategy for the discovery of new functional monomers and polymers. nih.gov By leveraging computational models, vast libraries of virtual compounds can be rapidly assessed for desired properties, thereby prioritizing synthetic efforts on the most promising candidates. nih.gov This approach is particularly valuable in the field of biomaterials, where the interaction between a material and a biological system is highly dependent on the material's surface chemistry and physical properties. nih.gov

The screening of methacrylate polymer libraries has been instrumental in identifying materials that support the growth of human embryonic stem cells, for example. nih.gov While these studies have often relied on experimental high-throughput screening, the data generated can be used to develop computational models for future in silico screening. The diverse range of functional groups that can be incorporated into the methacrylate monomer structure makes this class of polymers particularly well-suited for combinatorial and high-throughput discovery approaches. nih.gov The chemical functionality of the pendent ester group, such as alkyl, aryl, charged, or halogenated groups, can be systematically varied to tune the properties of the resulting polymer. nih.gov

For a monomer like this compound, computational screening could be employed to predict its suitability for specific applications. For instance, by calculating key molecular descriptors and inputting them into established QSPR models, one could predict its polymer's refractive index, glass transition temperature, and other physical properties. Furthermore, molecular modeling techniques could be used to screen for its potential to form polymers with specific conformational or interaction characteristics, guiding the design of new materials for advanced applications.

Surface Engineering and Interfacial Phenomena of Poly 2 N Butoxyethyl Methacrylate Materials

Chemical Modification Strategies for Surface Functionalization

Chemical modification provides a versatile approach to introduce specific functionalities to the surface of PBEMA materials, thereby altering their chemical and physical properties. These strategies can be broadly categorized into "grafting to" and "grafting from" methods.

The "grafting to" approach involves the attachment of pre-synthesized polymer chains with reactive end-groups onto the PBEMA surface. This method allows for the characterization of the polymer before attachment, but the grafting density can be limited by the steric hindrance of the already attached chains. For instance, block copolymers containing a PBEMA segment can be synthesized and then anchored to a substrate, presenting the other block to the environment.

The "grafting from" technique, on the other hand, involves growing polymer chains directly from initiating sites that have been previously anchored to the PBEMA surface. A prominent example of this is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) . This method allows for the formation of dense and well-defined polymer brushes with controlled thickness and composition. cmu.educmu.edunih.gov The process typically involves:

Initiator Immobilization: The PBEMA surface is functionalized with an ATRP initiator, such as a molecule containing a halogenated ester group.

Polymerization: The initiator-functionalized surface is then immersed in a solution containing a monomer and a catalyst system (typically a copper complex) to initiate the polymerization of the desired polymer brushes from the surface.

By selecting different monomers for the grafting process, a wide range of surface functionalities can be introduced. For example, grafting hydrophilic polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) can significantly increase the hydrophilicity of the PBEMA surface.

A general representation of these strategies is presented in the table below.

StrategyDescriptionAdvantagesDisadvantages
Grafting To Pre-formed polymers are attached to the surface.Well-characterized polymers can be used.Grafting density is often limited.
Grafting From (e.g., SI-ATRP) Polymers are grown from initiators on the surface. cmu.educmu.edunih.govHigh grafting density and control over polymer length. nih.govRequires surface initiator immobilization.

Physical Surface Treatment Methods for Surface Property Modulation

Physical methods offer alternative routes to modify the surface properties of PBEMA without altering its bulk chemistry. These techniques often involve exposing the material to high-energy sources.

Plasma Treatment is a widely used technique that involves exposing the polymer surface to a partially ionized gas (plasma). nih.govresearchgate.net The energetic species in the plasma, such as ions, electrons, and radicals, interact with the PBEMA surface, leading to chain scission, cross-linking, and the introduction of new functional groups, typically oxygen-containing moieties when air or oxygen plasma is used. mdpi.com This can significantly increase the surface energy and hydrophilicity of the material. For example, argon plasma treatment can create free radicals on the surface which can then react with atmospheric oxygen. nih.govresearchgate.net

Ultraviolet (UV) and Excimer Laser Irradiation are other effective methods for surface modification. researchgate.netalzahra.ac.irresearchgate.net High-energy photons can break chemical bonds in the polymer backbone, leading to photo-oxidative reactions in the presence of oxygen. This results in the formation of polar functional groups like hydroxyl, carboxyl, and carbonyl groups on the surface, thereby increasing its wettability. researchgate.netalzahra.ac.ir The extent of modification can be controlled by parameters such as the wavelength of the light, the irradiation dose, and the surrounding atmosphere.

The following table summarizes the effects of these physical treatments on polymer surfaces.

TreatmentMechanismEffect on Surface
Plasma Treatment Bombardment with energetic plasma species. nih.govresearchgate.netIntroduction of polar functional groups, increased surface energy. mdpi.com
UV/Excimer Laser Irradiation Photochemical reactions induced by high-energy photons. researchgate.netalzahra.ac.irresearchgate.netFormation of oxygen-containing functional groups, enhanced wettability. researchgate.net

Characterization of Modified Surfaces (e.g., Wettability, Surface Energy)

The changes in surface properties after chemical or physical modification are typically characterized using a variety of surface-sensitive techniques.

Wettability is a key parameter that is often assessed by measuring the contact angle of a liquid (commonly water) on the polymer surface. A lower contact angle indicates a more hydrophilic (wettable) surface, while a higher contact angle suggests a more hydrophobic (less wettable) surface. Surface modifications that introduce polar functional groups generally lead to a decrease in the water contact angle.

Surface Energy is a quantitative measure of the excess energy at the surface of a material. It is composed of a dispersive and a polar component. Contact angle measurements with two or more liquids of known surface tension can be used to calculate the surface energy of the modified PBEMA surface. An increase in the polar component of the surface energy is a common outcome of treatments that introduce polar functionalities.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of the atoms on the surface. mdpi.comresearchgate.netnasa.govispc-conference.orgresearchgate.net XPS can confirm the introduction of new functional groups after modification. For instance, after plasma treatment in air, an increase in the oxygen-to-carbon (O/C) ratio and the appearance of new peaks in the C1s spectrum corresponding to C-O and C=O bonds can be observed. mdpi.comresearchgate.net

The table below presents hypothetical data illustrating the effect of surface treatments on the properties of a polymethacrylate (B1205211) surface, based on findings for similar polymers like PMMA. nih.govmdpi.comnih.gov

TreatmentWater Contact Angle (°)Surface Energy (mN/m)O/C Ratio (from XPS)
Untreated PBEMA85380.25
Argon Plasma (1 min)45550.40
UV Irradiation (10 min)50520.38

Adhesion Properties of Poly(2-n-butoxyethyl Methacrylate) Films and Coatings

The adhesion of PBEMA films and coatings to various substrates is a critical performance characteristic. The butoxyethyl side chain of the methacrylate (B99206) can contribute to good adhesion on a variety of surfaces. Surface modifications, as described above, can further enhance these adhesive properties by increasing the surface energy and introducing functional groups capable of interacting with the substrate.

The adhesion strength is commonly quantified using methods such as peel tests and lap shear tests .

Peel Tests: In a peel test, a flexible PBEMA film or a coating on a flexible substrate is peeled away from a rigid substrate at a specific angle (e.g., 90° or 180°). npl.co.ukindustrialphysics.com The force required to peel the film is measured and reported as the peel strength, typically in units of force per unit width (e.g., N/m). ubc.ca

Lap Shear Tests: This test is used to determine the shear strength of an adhesive bond between two overlapping substrates. researchgate.netintertek.commdpi.com The force required to pull the substrates apart in a shearing motion is measured, and the lap shear strength is calculated as the failure load divided by the bond area (e.g., in MPa). researchgate.netintertek.com

The adhesion of PBEMA can be tailored for specific applications. For example, increasing its polarity through plasma treatment can improve its adhesion to polar substrates like glass and metals.

The following table provides illustrative adhesion strength values for an acrylic-based coating on different substrates.

Test MethodSubstrateAdhesion StrengthFailure Mode
180° Peel TestAluminum150 N/mAdhesive
180° Peel TestSteel180 N/mCohesive
Lap Shear TestAluminum5 MPaAdhesive
Lap Shear TestPolycarbonate3 MPaAdhesive

Interfacial Behavior in Multilayer Polymeric Systems

Interfacial Tension between PBEMA and another polymer in a blend or multilayer system influences the morphology and stability of the interface. In immiscible polymer pairs, a higher interfacial tension leads to a sharper interface and can promote phase separation. Compatibilizers, such as block copolymers containing segments of both polymers, can be added to reduce interfacial tension and improve adhesion between the layers.

Interdiffusion at the polymer-polymer interface refers to the migration of polymer chains across the boundary. diva-portal.org The extent of interdiffusion depends on the miscibility of the polymers, the temperature, and the time. A significant interdiffusion zone can lead to a more gradual interface and improved adhesion between the layers. Techniques like Neutron Reflectivity (NR) can be used to probe the structure of buried interfaces and quantify the interfacial width, providing insights into the degree of interdiffusion. diva-portal.orgmorressier.comresearchgate.netepj-conferences.orgaps.org

In a multilayer film, the presence of PBEMA can influence the properties of the adjacent layers. For example, in a system with polycarbonate, the interactions at the interface can affect the glass transition temperature and mechanical properties of the blend. nih.govresearchgate.net Understanding and controlling this interfacial behavior is essential for the design of advanced multilayer materials with tailored properties.

Advanced Materials Research and Emerging Polymeric Systems

Development of Polymeric Composites and Nanocomposites

The table below summarizes the key property enhancements in polymeric composites attributed to the incorporation of 2-n-butoxyethyl methacrylate (B99206).

Property EnhancedEffect of 2-n-butoxyethyl methacrylateApplication Area
FlexibilityIncreases the flexibility of the polymer matrix.Automotive, Packaging
Impact ResistanceImproves the material's ability to withstand sudden forces.Construction, Protective Gear
DurabilityEnhances the longevity and wear resistance of the composite.Industrial Resins, Textiles
Chemical ResistanceContributes to the material's resistance to chemical degradation.Coatings, Sealants

Research on Photoresist Polymers and Lithographic Applications

In the field of microlithography, which is fundamental to the manufacturing of semiconductor devices, this compound serves as a crucial intermediate in the synthesis of photoresist polymers. univook.comunivook.com Photoresists are light-sensitive materials used to form patterned coatings on a surface, a critical step in creating integrated circuits. wikipedia.org

The development of advanced photoresist materials is driven by the need for higher resolution and sensitivity as feature sizes in microelectronics continue to shrink. google.com Research is focused on designing polymers that respond to specific wavelengths of light, particularly in the deep ultraviolet (DUV) spectrum, to enable the fabrication of smaller and more complex circuit patterns. wikipedia.org

Polymers incorporating methacrylate derivatives are investigated for their potential in chemically amplified (CA) photoresist systems. nih.gov In these systems, a photoacid generator (PAG) releases an acid upon exposure to light, which then catalyzes a change in the solubility of the polymer in the exposed regions. The specific structure of the methacrylate monomer can influence key lithographic parameters such as sensitivity, resolution, and etch resistance. While specific research detailing the performance of homopolymers of this compound in photoresists is not extensively published, its role as a building block in more complex photoresist polymer formulations is acknowledged. univook.comunivook.com

Exploration in Membrane Science and Separation Technologies

Research into advanced membrane materials for separation processes is a continually evolving field. While direct studies on homopolymers of this compound for membrane applications are not prominent, the broader class of methacrylate-based polymers is actively investigated. For instance, composite membranes featuring a thin layer of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) on a microporous substrate have been developed for gas separation, particularly for CO2 removal. uwaterloo.caresearchgate.net

These studies demonstrate that the functional groups on the methacrylate side chains play a critical role in the membrane's performance. The amino groups in PDMAEMA, for example, can interact with CO2, facilitating its transport through the membrane and enhancing selectivity. uwaterloo.caresearchgate.net This principle of facilitated transport is a key area of membrane research.

The potential for this compound in this field would lie in its ability to modify the physical and chemical properties of separation membranes. Its hydrophobic butoxyethyl group could be leveraged to control the membrane's affinity for specific molecules, potentially in applications such as pervaporation for the separation of organic mixtures or for controlling the transport of water vapor. Further research would be needed to synthesize and characterize membranes incorporating this compound to evaluate their permeability and selectivity for various separation tasks.

Design of Functional Coatings and Adhesives with Tailored Properties

The molecular structure of this compound makes it a valuable component in the formulation of functional coatings and adhesives. polysciences.com Its ability to polymerize into materials with diverse properties allows for the tailoring of performance characteristics to meet specific industrial demands. lookchem.com

In the coatings industry, this monomer is used to enhance impact resistance and flexibility, which is particularly important for coatings applied to surfaces that may undergo mechanical stress or deformation. lookchem.com The butoxyethyl group imparts a degree of hydrophobicity, which can be utilized in the formulation of water-resistant coatings. polysciences.com Furthermore, polymers containing this compound can exhibit low surface tension, a useful property for protective coatings and finishes. polysciences.com

For adhesives, the inclusion of this compound as a monomer improves the flexibility and durability of the final product. lookchem.com This results in stronger bonds that are more resistant to environmental stressors. Research in this area focuses on optimizing formulations to improve adhesion to a variety of substrates, including metal, glass, and plastics. polysciences.com

The following table outlines the functional properties imparted by this compound in coatings and adhesives.

ApplicationFunctional PropertyBenefit
CoatingsEnhanced Flexibility & Weather ResistancePrevents cracking and degradation of the coating. polysciences.com
CoatingsImproved Impact ResistanceIncreases the durability of the coated surface. lookchem.com
AdhesivesIncreased Flexibility & DurabilityCreates a more resilient and long-lasting bond. lookchem.com
AdhesivesImproved AdhesionEnhances bonding to various substrates like metal and glass. polysciences.com

Polymeric Systems for Biomedical Engineering Research Applications

The field of biomedical engineering often utilizes polymers with specific properties for a range of research applications. While research directly focused on poly(this compound) is emerging, extensive studies on structurally similar polymers, such as poly(2-hydroxyethyl methacrylate) (PHEMA), provide a strong foundation for its potential use. PHEMA is well-known for its biocompatibility, water absorption capabilities, and flexibility, making it a staple in biomedical research. polysciences.com

The unique properties of this compound, particularly its ability to impart hydrophobicity and flexibility, suggest its potential as a comonomer in the development of novel biomaterials. By copolymerizing it with more hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA), researchers can precisely tune the properties of the resulting polymer to suit specific biomedical research needs. For example, adjusting the hydrophilicity of a material can influence its interaction with biological systems, such as protein adsorption.

Polymeric Architectures for Controlled Release Research

Controlled release systems are a cornerstone of advanced drug delivery research. Hydrogels, which are crosslinked polymer networks capable of absorbing large amounts of water, are frequently investigated as carriers for the controlled release of therapeutic agents. Poly(2-hydroxyethyl methacrylate) (PHEMA) is a widely studied hydrogel-forming polymer for these applications. mdpi.com

Research has demonstrated that the release of bioactive molecules can be controlled by the composition and structure of the hydrogel. mdpi.comnih.gov For instance, the incorporation of comonomers can alter the swelling behavior and the interaction of the hydrogel with the encapsulated agent, thereby modulating its release profile. nih.gov

The introduction of this compound as a comonomer in hydrogel formulations for controlled release research could offer a method to increase the hydrophobicity of the polymer matrix. This could be particularly useful for controlling the release of hydrophobic drugs, where the interaction between the drug and the polymer matrix is a key factor in the release kinetics. Research in this area would involve synthesizing copolymers of HEMA and BEMA and characterizing their swelling properties and drug release profiles for various model compounds.

Hydrogel Development for Soft Material Research

Hydrogels are a critical class of soft materials in biomedical research due to their tissue-like physical properties. Poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels are extensively studied for applications such as soft contact lenses and scaffolds for tissue engineering. dergipark.org.trnih.gov The mechanical properties of these hydrogels, such as their strength and elasticity, are crucial for their function.

Studies in this area would involve the synthesis of copolymers with varying ratios of HEMA and BEMA and the subsequent characterization of their mechanical properties, swelling behavior, and biocompatibility to assess their suitability for soft material research applications.

Absence of Specific Research Data on this compound in Polymer Blends and Alloys

While general information suggests that methacrylate copolymers can be utilized as impact modifiers and toughening agents in various polymer systems, the scientific literature accessible through targeted searches does not provide the specific quantitative data required to detail the performance enhancements imparted by this compound in polymer blends and alloys. The existing research predominantly focuses on other methacrylate derivatives, such as methyl methacrylate (MMA), glycidyl (B131873) methacrylate (GMA), and various acrylates, in similar applications.

The initial investigation sought to uncover research that specifically examined the mechanical, thermal, and morphological properties of polymer blends and alloys containing poly(this compound). The objective was to synthesize this data to fulfill the structured article outline provided. However, the search for relevant studies, including those on mechanical properties, thermal analysis, morphology, and miscibility, did not yield specific results for this particular compound within the context of polymer blends and alloys.

Therefore, it is not possible to construct an article that strictly adheres to the provided outline and content inclusions, such as detailed research findings and data tables, for the chemical compound “this compound” in the specified application area of polymer blends and alloys. The available information is too general and does not offer the required scientific depth and specificity.

Table of Chemical Compounds

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-n-butoxyethyl methacrylate in laboratory settings?

  • Methodology : Store in sealed, corrosion-resistant containers away from oxidizing agents, heat, and direct sunlight. Use inert gas purging (e.g., nitrogen) to minimize oxidation during long-term storage. Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and fume hoods are mandatory due to potential respiratory and dermal irritation .
  • Key Parameters : Monitor storage temperature (≤25°C), humidity (<60%), and compatibility with container materials (e.g., glass or PTFE-lined containers). Regularly inspect seals for leaks .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodology :

  • Gas Chromatography (GC) with flame ionization detection (FID) to quantify purity and detect volatile impurities .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., C=O at ~1720 cm⁻¹, C-O-C at ~1150 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify molecular structure and identify stereochemical defects .
    • Validation : Cross-reference spectral data with literature or databases (e.g., NIST Chemistry WebBook) .

Q. How can researchers mitigate risks associated with occupational exposure to this compound?

  • Methodology : Implement engineering controls (e.g., local exhaust ventilation) and administrative controls (e.g., restricted access to synthesis areas). Conduct regular air monitoring using OSHA Method PV2120 for methacrylate vapors .
  • Medical Surveillance : Pre-employment and periodic pulmonary function tests for workers, coupled with allergist evaluations for suspected sensitization .

Advanced Research Questions

Q. How can copolymer systems incorporating this compound be designed to modulate glass transition temperature (Tg)?

  • Methodology :

  • Select comonomers (e.g., methyl methacrylate, isobutyl methacrylate) with contrasting Tg values. Use the Fox equation to predict copolymer Tg:
    1Tg=w1Tg1+w2Tg2\frac{1}{T_g} = \frac{w_1}{T_{g1}} + \frac{w_2}{T_{g2}}

     where $w_1$ and $w_2$ are weight fractions of monomers.  
    
    • Synthesize via free-radical polymerization (azobisisobutyronitrile initiator, 60–80°C) and characterize Tg using Differential Scanning Calorimetry (DSC) .
    • Case Study : A 50:50 copolymer with isobutyl methacrylate achieved a Tg of 35°C, balancing flexibility and rigidity .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., boiling point)?

  • Methodology :
    • Comparative Boiling Point Analysis : Use a distillation apparatus under controlled vacuum (e.g., reduced pressure at 5 mmHg) to isolate pure fractions. Compare observed values with literature (e.g., 236.8°C at 760 mmHg vs. theoretical calculations using Antoine equation ).
    • Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds and validate volatility data .

Q. How does this compound degrade under environmental stressors (UV, hydrolysis), and what analytical methods detect degradation products?

  • Methodology :
    • Accelerated Aging Tests : Expose samples to UV-C radiation (254 nm) or aqueous media (pH 4–10) at 40°C for 28 days.
    • Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation byproducts (e.g., methacrylic acid, 2-butoxyethanol) .
  • Mitigation : Incorporate UV stabilizers (e.g., hindered amine light stabilizers) or crosslinkers to enhance durability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.